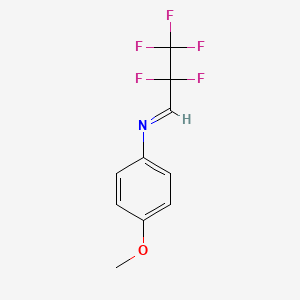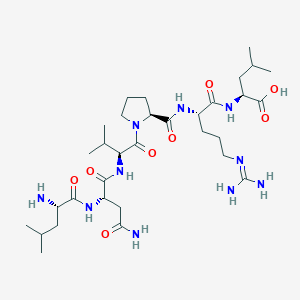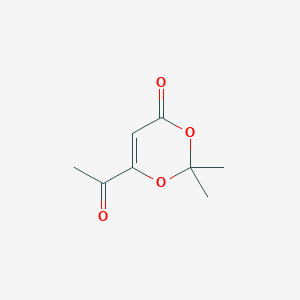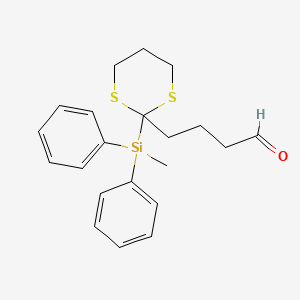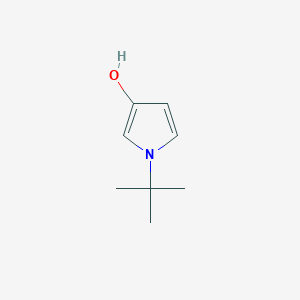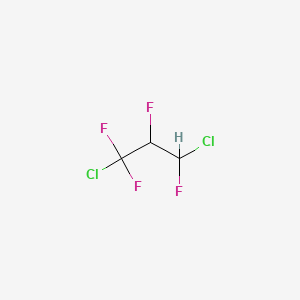
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and antiseptic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-didodecylamine with ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although these reactions are less common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Scientific Research Applications
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: It serves as an antiseptic and disinfectant in various medical formulations.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and preservatives due to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N,N-Didodecyl-N-ethyldodecan-1-aminium bromide
- N,N-Didodecyl-N-ethyl-1-dodecanaminium iodide
- Didecyldimethylammonium chloride
Uniqueness
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of the ethyl group, which enhances its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
| 138625-88-4 | |
Molecular Formula |
C38H80ClN |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
tridodecyl(ethyl)azanium;chloride |
InChI |
InChI=1S/C38H80N.ClH/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3;/h5-38H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GPZZEKXEDQVEPZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
